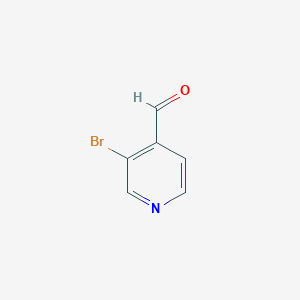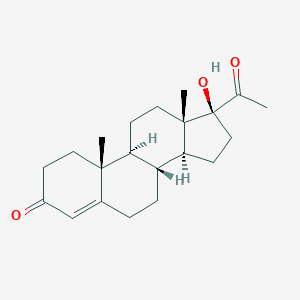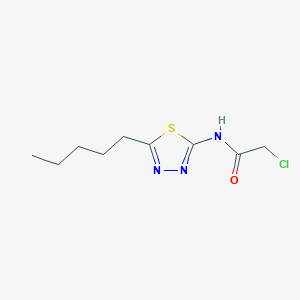
3-Bromo-4-pyridinecarboxaldehyde
Overview
Description
3-Bromo-4-pyridinecarboxaldehyde is an organic compound with the molecular formula C6H4BrNO It is a derivative of pyridine, where a bromine atom is substituted at the 3-position and an aldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4-pyridinecarboxaldehyde can be synthesized through several methods. One common approach involves the bromination of 4-pyridinecarboxaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-pyridinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: 3-Bromo-4-pyridinecarboxylic acid.
Reduction: 3-Bromo-4-pyridinemethanol.
Substitution: 3-Azido-4-pyridinecarboxaldehyde.
Scientific Research Applications
3-Bromo-4-pyridinecarboxaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-pyridinecarboxaldehyde depends on its specific application. In chemical reactions, the bromine atom and aldehyde group provide reactive sites for various transformations. The compound can interact with nucleophiles and electrophiles, facilitating the formation of new bonds and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-pyridinecarboxaldehyde
- 5-Bromo-2-pyridinecarboxaldehyde
- 6-Bromo-3-pyridinecarboxaldehyde
Uniqueness
3-Bromo-4-pyridinecarboxaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis, offering different pathways for functionalization compared to its isomers.
Properties
IUPAC Name |
3-bromopyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-6-3-8-2-1-5(6)4-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBDKWLIAQKADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376648 | |
| Record name | 3-Bromopyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70201-43-3 | |
| Record name | 3-Bromopyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 3-bromo-4-pyridinecarboxaldehyde play in the synthesis of Aucubinine B?
A1: this compound serves as the crucial starting point for the four-step synthesis of Aucubinine B. [, ] Its structure provides the foundational pyridine ring and the aldehyde group that are further modified to construct the final alkaloid. The bromine atom likely serves as a handle for further functionalization during the synthesis.
Q2: What is the significance of the intramolecular Heck reaction in this synthesis?
A2: The synthesis leverages an intramolecular Heck reaction to construct the cyclopenta[c]pyridine intermediate (compound 7 in the cited papers) from a precursor derived from this compound. [, ] This reaction is pivotal as it forms the fused five-membered ring system characteristic of Aucubinine B. The palladium-catalyzed Heck reaction allows for the formation of a new carbon-carbon bond, closing the ring and contributing to the overall efficiency of the synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone](/img/structure/B107924.png)






![3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol](/img/structure/B107944.png)




